2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC10124960
Molecular Formula: C21H16N4O
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N4O |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 2-pyridin-4-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C21H16N4O/c26-21(24-14-15-5-9-22-10-6-15)18-13-20(16-7-11-23-12-8-16)25-19-4-2-1-3-17(18)19/h1-13H,14H2,(H,24,26) |
| Standard InChI Key | LQZFSVOLFZLFAR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=NC=C4 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-pyridin-4-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide, reflects its intricate structure:
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A quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) forms the scaffold.
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A pyridin-4-yl group is attached at the 2-position of the quinoline, introducing additional nitrogen-based aromaticity.
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A carboxamide functional group at the 4-position links the quinoline to a pyridin-4-ylmethyl substituent, creating a branched topology.
The molecular formula is , with a molar mass of 340.4 g/mol. Key spectral identifiers include:
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SMILES:
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=NC=C4 -
InChIKey:
LQZFSVOLFZLFAR-UHFFFAOYSA-N
Electronic and Steric Features
The presence of two pyridine rings and the quinoline system confers strong π-π stacking capabilities, which influence binding interactions with biological targets or metal ions. The carboxamide group introduces hydrogen-bonding sites (N–H and C=O), enhancing solubility in polar solvents and potential for intermolecular interactions.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.4 g/mol |
| Hydrogen Bond Donors | 1 (N–H of carboxamide) |
| Hydrogen Bond Acceptors | 5 (4 pyridine N, 1 carbonyl O) |
| Topological Polar Surface Area | 75.6 Ų |
Synthetic Strategies and Optimization
Multi-Step Organic Synthesis
The synthesis of 2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves sequential condensation and functionalization reactions:
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Quinoline Core Formation:
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Initial steps often employ the Friedländer synthesis, where 2-aminobenzaldehyde derivatives react with ketones under acidic conditions to form the quinoline backbone.
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Microwave-assisted methods using hexamethyldisilazane (HMDS) as a nitrogen source have been reported for analogous quinoline-4-carboxamides, enhancing reaction efficiency.
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Pyridine Substitution:
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Introduction of the pyridin-4-yl group at the 2-position may involve Suzuki-Miyaura cross-coupling between a halogenated quinoline intermediate and pyridin-4-ylboronic acid.
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Carboxamide Installation:
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The N-(pyridin-4-ylmethyl)carboxamide group is introduced via amide coupling between quinoline-4-carboxylic acid and 4-(aminomethyl)pyridine, using coupling agents like HATU or EDCI.
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Reaction Conditions and Challenges
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Solvent Systems: Polar aprotic solvents (DMF, DMSO) are preferred for amide bond formation due to their ability to dissolve both aromatic amines and carboxylic acid derivatives.
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Catalysts: Lewis acids (e.g., ZnCl₂) may facilitate cyclization steps, while palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions.
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Purification: Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is commonly used to isolate the final product.
Biological Activity and Mechanism
Anticancer Properties
The quinoline scaffold is associated with topoisomerase inhibition and DNA intercalation, mechanisms exploited in chemotherapy. The pyridinylmethylcarboxamide moiety may enhance cellular uptake or target specificity, as seen in kinase inhibitors.
Table 2: Comparative Biological Activities of Quinoline-4-carboxamides
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| DDD107498 | PfEF2 | 0.3 | >1000 |
| N-(4-bromophenyl) analog | DNA topoisomerase II | 120 | 85 |
| 2-(pyridin-4-yl)-N-(...) | (Theoretical) Kinases | N/A | N/A |
Coordination Chemistry and Metal Complexes
Metal-Binding Capabilities
The compound’s nitrogen-rich structure enables coordination with transition metals. Similar quinoline derivatives form stable complexes with Mn(II) and Fe(II), which can act as nitric oxide (NO) donors. Potential applications include:
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Antimicrobial Agents: Metal complexes often exhibit enhanced bioactivity due to synergistic effects between the organic ligand and metal ion.
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Catalysis: Coordination with Pd or Cu could enable catalytic applications in cross-coupling reactions.
Structural Insights from Analogous Complexes
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Mn(II) Complexes: Display octahedral geometry, with quinoline nitrogen and carboxamide oxygen participating in metal binding.
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Fe(II) Complexes: Exhibit redox activity, facilitating electron transfer processes in biological systems.
Applications and Future Directions
Medicinal Chemistry
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Antiparasitic Drug Development: The structural resemblance to DDD107498 supports its evaluation as a next-generation antimalarial, particularly for multidrug-resistant strains .
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Oncology: Functionalization of the pyridinylmethyl group could yield kinase inhibitors targeting EGFR or BRAF mutants.
Material Science
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Metal-Organic Frameworks (MOFs): The compound’s rigid aromatic structure and coordination sites make it a candidate ligand for porous MOFs with gas storage applications.
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